Ethyl 2,4,6-trifluorobenzoate

CAS No.: 773134-91-1

Cat. No.: VC7849109

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773134-91-1 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 |

| IUPAC Name | ethyl 2,4,6-trifluorobenzoate |

| Standard InChI | InChI=1S/C9H7F3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 |

| Standard InChI Key | KLPCRNPKTCZJIM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1F)F)F |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1F)F)F |

Introduction

Nomenclature and Structural Characteristics

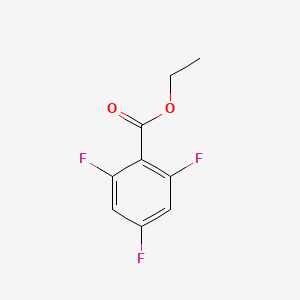

Ethyl 2,4,6-trifluorobenzoate is systematically named according to IUPAC conventions as ethyl 2,4,6-trifluorobenzoate. Its structure consists of a benzoate ester core with fluorine atoms occupying the 2-, 4-, and 6-positions of the aromatic ring (Figure 1). The electron-withdrawing nature of fluorine substituents significantly influences the compound’s electronic distribution, reactivity, and intermolecular interactions.

Molecular Geometry and Crystallography

While no crystallographic data for ethyl 2,4,6-trifluorobenzoate are currently available, studies on analogous trifluorobenzoates reveal key structural trends. For example, ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate crystallizes in a monoclinic system with space group , demonstrating how fluorine atoms and ester groups contribute to molecular packing . The trifluorinated benzyl moiety in such structures often exhibits minimal disorder, suggesting that ethyl 2,4,6-trifluorobenzoate may similarly adopt a stable crystalline arrangement.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 2,4,6-trifluorobenzoate likely follows established esterification protocols used for analogous compounds. A plausible route involves the reaction of 2,4,6-trifluorobenzoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions:

This method mirrors the industrial production of ethyl 3,4,5-trifluorobenzoate, where continuous flow reactors optimize yield and purity. Purification steps such as distillation or recrystallization would be critical to isolate the desired product.

Challenges in Regioselective Fluorination

Introducing fluorine atoms at the 2-, 4-, and 6-positions presents synthetic challenges due to the steric and electronic effects of adjacent substituents. Directed ortho-metalation or halogen-exchange reactions (e.g., Balz-Schiemann) may be employed to achieve precise fluorination patterns.

Physicochemical Properties

Molecular and Thermal Properties

The molecular weight of ethyl 2,4,6-trifluorobenzoate is calculated as . Based on analogs like ethyl 3,4,5-trifluorobenzoate, its boiling point is estimated to range between and . The compound is expected to exhibit high solubility in polar aprotic solvents (e.g., dichloromethane) and moderate solubility in ethanol.

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| Boiling Point | (estimated) |

| Density | |

| Solubility in CHCl | High |

Spectroscopic Data

-

NMR Spectroscopy: The NMR spectrum would show a triplet for the ethyl group’s methyl protons () and a quartet for the methylene group (). Aromatic protons adjacent to fluorine atoms would appear as complex multiplets due to coupling.

-

IR Spectroscopy: Strong absorbance bands near (ester C=O stretch) and (C-F stretch) are anticipated.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in ethyl 2,4,6-trifluorobenzoate facilitates nucleophilic substitution reactions. For example, hydroxide ions may displace fluorine atoms under basic conditions, yielding hydroxylated derivatives. This reactivity is critical for modifying the compound for pharmaceutical applications.

Reduction and Hydrolysis

-

Reduction: Lithium aluminum hydride (LiAlH) can reduce the ester group to a primary alcohol, producing 2,4,6-trifluorobenzyl alcohol.

-

Hydrolysis: Acidic or basic hydrolysis cleaves the ester bond, generating 2,4,6-trifluorobenzoic acid, a precursor for further functionalization.

Applications in Scientific Research

Pharmaceutical Intermediates

Fluorinated benzoates are pivotal in drug discovery due to their metabolic stability and bioavailability. Ethyl 2,4,6-trifluorobenzoate could serve as a building block for kinase inhibitors or antimicrobial agents, leveraging fluorine’s ability to enhance binding affinity .

Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors or liquid crystals. Fluorine’s inductive effects improve charge transport in such materials.

Biological Activity and Toxicology

While direct toxicological data for ethyl 2,4,6-trifluorobenzoate are lacking, studies on related trifluorobenzoates suggest moderate toxicity. For instance, ethyl 3,4,5-trifluorobenzoate exhibits dose-dependent inhibition of cytochrome P450 enzymes, hinting at potential drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume